Specific Scientific Field: The specific scientific field is Organic Synthesis .
Comprehensive and Detailed Summary of the Application: Acetonitrile, including its derivatives like 2-(azepan-1-yl)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Detailed Description of the Methods of Application or Experimental Procedures: In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .
Thorough Summary of the Results or Outcomes Obtained: The use of acetonitrile and its derivatives in organic synthesis has led to the development of new methods for the synthesis of a variety of important compounds . This includes the synthesis of nitrogen-containing compounds or nitrile-containing compounds .
Comprehensive and Detailed Summary of the Application: Acetonitrile, including its derivatives like 2-(azepan-1-yl)acetonitrile, can be used as an important synthon in many types of organic reactions . One such reaction is cyanomethylation .
Detailed Description of the Methods of Application or Experimental Procedures: The methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Thorough Summary of the Results or Outcomes Obtained: Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis . This includes the synthesis of nitrogen-containing compounds or nitrile-containing compounds .
Specific Scientific Field: The specific scientific field is Electrochemistry .
Comprehensive and Detailed Summary of the Application: Acetonitrile, including its derivatives like 2-(azepan-1-yl)acetonitrile, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
Detailed Description of the Methods of Application or Experimental Procedures: Acetonitrile as a small polar molecule has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Hexahydro-1H-azepine-1-acetonitrile is a heterocyclic compound characterized by a seven-membered ring containing nitrogen atoms. Its molecular formula is C8H14N2, and it features a saturated azepine structure with an acetonitrile functional group attached. This compound is classified as an amine and is notable for its potential applications in medicinal chemistry due to its unique structural properties.
The synthesis of hexahydro-1H-azepine-1-acetonitrile can be achieved through several methods, typically involving cyclization reactions of appropriate precursors. Common synthetic routes include:
These methods highlight the versatility in synthesizing this compound and its derivatives .
Hexahydro-1H-azepine-1-acetonitrile has potential applications in various fields:
Interaction studies involving hexahydro-1H-azepine-1-acetonitrile are crucial for understanding its behavior in biological systems. Preliminary studies suggest that compounds with similar structures can interact with various biological targets, including enzymes and receptors. Investigating these interactions will help determine the compound's efficacy and safety profile, guiding future drug development efforts .
Hexahydro-1H-azepine-1-acetonitrile shares structural similarities with various other compounds, particularly those containing azepine or related heterocyclic rings. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-Azepine | C7H11N | Unsaturated form; less stable than hexahydro |
2-Azabicyclo[2.2.2]octane | C8H15N | More rigid structure; used in neuroscience |
3-Hexylazepane | C11H19N | Longer alkyl chain; potential for increased lipophilicity |
3-Methylazepane | C8H15N | Methyl substitution affects reactivity |
These compounds highlight the uniqueness of hexahydro-1H-azepine-1-acetonitrile due to its saturated structure and acetonitrile group, which may influence its chemical reactivity and biological activity differently compared to its unsaturated or longer-chain counterparts.